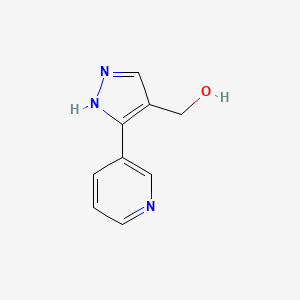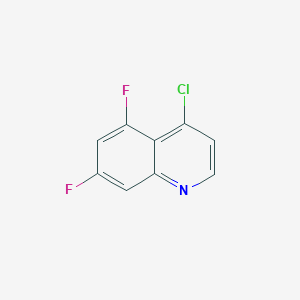![molecular formula C18H28FN3 B1486643 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine CAS No. 1070690-06-0](/img/structure/B1486643.png)
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Vue d'ensemble
Description
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine is a synthetic organic compound. Its structure includes a piperazine ring and a pyrrolidine moiety linked to a fluorophenyl group. Such complex molecules often find applications in pharmaceutical research due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves:
Step 1: Preparation of the 4-fluorophenyl group attached to a pyrrolidine ring through halogenation and nucleophilic substitution reactions.
Step 2: Conjugation of the resulting fluorophenyl-pyrrolidine compound with a suitable piperazine derivative under nucleophilic substitution conditions.
Reaction Conditions: These reactions often require organic solvents like dichloromethane, catalytic amounts of bases such as triethylamine, and might involve heating under reflux.
Industrial Production Methods:
Industrial-scale production leverages more efficient catalytic systems and automated sequential reaction steps, ensuring high yields and purity. Continuous flow reactors and advanced catalytic systems are often employed to scale up the process while maintaining environmental and economic feasibility.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The presence of the piperazine ring makes it susceptible to oxidation reactions using agents like hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.
Reduction: Selective reduction can be achieved using mild reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, facilitating functional group modifications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Deoxygenated analogs.
Substitution Products: Various aryl-substituted derivatives.
Applications De Recherche Scientifique
The compound's structural complexity opens doors for several scientific applications, including:
Chemistry: Used as an intermediate in organic synthesis and catalysis studies.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacophore in drug discovery, especially targeting neurological disorders due to its piperazine and pyrrolidine structures.
Industry: Evaluated in the formulation of chemical additives or advanced material precursors.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on the biological context:
Molecular Targets: Potential targets include G-protein coupled receptors, ion channels, or enzymes.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine or serotonin, due to the presence of fluorophenyl and piperazine moieties.
Comparaison Avec Des Composés Similaires
2-{2-[3-(4-Chlorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
2-{2-[3-(4-Methylphenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Uniqueness: The fluorine atom in the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and biological activity compared to chlorophenyl or methylphenyl analogs.
So, there you have it: a deep dive into 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine. Wild stuff, right?
Propriétés
IUPAC Name |
2-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]ethyl]-1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-20-11-12-21(2)18(14-20)8-10-22-9-7-16(13-22)15-3-5-17(19)6-4-15/h3-6,16,18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXNOWKCDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCN2CCC(C2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)


